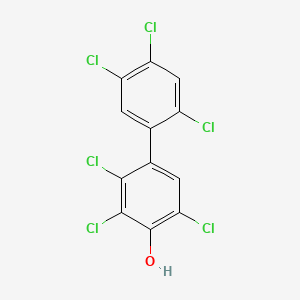

2,2',3,4',5,5'-Hexachloro-4-biphenylol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trichloro-4-(2,4,5-trichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6O/c13-6-3-8(15)7(14)1-4(6)5-2-9(16)12(19)11(18)10(5)17/h1-3,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRQWFNZIYFJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163004 | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5'-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145413-90-7 | |

| Record name | 4-Hydroxy-2,2′,3,4′,5,5′-hexachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145413-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5'-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145413907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5'-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Isomerism, and Structural Context of 2,2 ,3,4 ,5,5 Hexachloro 4 Biphenylol

IUPAC Nomenclature and Isomeric Classification of Hydroxylated Biphenylols

The systematic naming of hydroxylated polychlorinated biphenyls (OH-PCBs) follows a standardized nomenclature that builds upon the established system for their parent PCB congeners. A recommended approach involves using the IUPAC name and the Ballschmiter and Zell number of the parent PCB, followed by the locant of the hydroxyl group. nih.gov

For the specific compound of interest, the parent PCB is 2,2',3,4',5,5'-Hexachlorobiphenyl (B1466043). Following the standardized nomenclature, 2,2',3,4',5,5'-Hexachloro-4-biphenylol is also referred to as 4-OH-PCB 146. nih.gov The IUPAC name for the parent hexachlorobiphenyl congener, PCB 146, is 1,2,4-trichloro-5-(2,3,5-trichlorophenyl)benzene. nih.gov Therefore, the full IUPAC name for the hydroxylated compound is 2,2',3,4',5,5'-hexachloro-[1,1'-biphenyl]-4-ol .

Hydroxylated biphenyls belong to the broader class of phenolic compounds, characterized by a hydroxyl (-OH) group attached to an aromatic ring. The addition of chlorine atoms to the biphenyl (B1667301) structure classifies them as halogenated phenols.

| Common Name | Parent PCB | Parent PCB IUPAC Name | Full IUPAC Name of Hydroxylated Compound |

|---|---|---|---|

| 4-OH-PCB 146 | 2,2',3,4',5,5'-Hexachlorobiphenyl (PCB 146) | 1,2,4-trichloro-5-(2,3,5-trichlorophenyl)benzene | 2,2',3,4',5,5'-hexachloro-[1,1'-biphenyl]-4-ol |

Positional Isomerism of Hydroxyl Groups within Hexachlorobiphenylol Congeners

The concept of positional isomerism is crucial in understanding the diversity of hexachlorobiphenylol congeners. In a hexachlorobiphenyl molecule, there are four available positions for a single hydroxyl group to be substituted, leading to a variety of positional isomers. The specific location of the hydroxyl group, in addition to the chlorine substitution pattern, significantly influences the compound's chemical and physical properties.

For instance, the metabolism of 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) in mice and rats is known to produce 2,2',4,4',5,5'-hexachloro-3-biphenylol. nih.gov This highlights how the position of hydroxylation can vary even when the parent PCB is the same.

The table below illustrates some examples of positional isomers of monohydroxy-hexachlorobiphenyls, showcasing the structural diversity that arises from the different placement of the hydroxyl group on the biphenyl core.

| Compound Name | Parent PCB | Hydroxyl Group Position |

|---|---|---|

| This compound (4-OH-PCB 146) | 2,2',3,4',5,5'-Hexachlorobiphenyl (PCB 146) | 4 |

| 2,2',4,4',5,5'-Hexachloro-3-biphenylol (3-OH-PCB 153) | 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | 3 |

| 2,3,3',4',5-Pentachloro-4-biphenylol (4-OH-PCB 107) | 2,3,3',4',5-Pentachlorobiphenyl (PCB 107) | 4 |

| 3',4',5'-trichloro-4-biphenylol (4-OH-PCB 35) | 3,3',4',5'-Tetrachlorobiphenyl (PCB 79) | 4 |

Chiral Aspects and Atropisomerism of Substituted Hydroxylated Biphenylols (where applicable to this compound)

A significant structural feature of many substituted biphenyls, including this compound, is the phenomenon of atropisomerism. This type of stereoisomerism arises from hindered rotation around the single bond connecting the two phenyl rings. nih.gov When the steric hindrance caused by bulky substituents in the ortho positions (positions 2, 2', 6, and 6') is sufficiently large, the rotation around the C-C single bond is restricted, leading to the existence of stable, non-superimposable mirror images called atropisomers. capes.gov.br

For polychlorinated biphenyls, the presence of three or four large substituents, such as chlorine atoms, in the ortho positions generally results in a high enough rotational barrier to allow for the isolation of individual atropisomers at room temperature. nih.gov The compound this compound possesses chlorine atoms at both the 2 and 2' positions. This di-ortho substitution pattern creates significant steric strain, which is the primary condition for atropisomerism.

The existence of stable atropisomers means that this compound is a chiral molecule, capable of existing as a pair of enantiomers. The atropisomeric properties of hydroxylated PCBs are an active area of research, with methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS) being developed for their separation and determination. nih.govnih.gov

Environmental Formation Pathways and Biotransformation of 2,2 ,3,4 ,5,5 Hexachloro 4 Biphenylol

Biotic Hydroxylation of Parent PCB Congeners Leading to 2,2',3,4',5,5'-Hexachloro-4-biphenylol

The primary biotic pathway for the formation of OH-PCBs is the metabolic transformation of PCBs within living organisms. nih.govacs.org This process has been observed across a wide range of life, from microorganisms to mammals. nih.gov The specific compound this compound is a metabolite that can be formed from parent hexachlorobiphenyls. One notable precursor is PCB 138 (2,2',3,4,4',5'-Hexachlorobiphenyl). nist.gov The formation of 4-OH-2,3,3',4',5,5'-hexaCB has been specifically identified in the blood of grey seals, indicating its persistence and bioaccumulation in wildlife. nih.gov

The general process involves Phase I metabolism, where a hydroxyl group is added to the PCB molecule, followed by Phase II, where the resulting OH-PCB is conjugated with molecules like glucuronic acid or sulfates to facilitate excretion. researchgate.netnih.gov However, some OH-PCBs are resistant to this second phase and can be retained in the body, particularly in the blood. nih.govnih.gov

Microbial degradation of PCBs is a well-documented environmental process. nih.gov Aerobic bacteria, including species from genera such as Pseudomonas, Burkholderia, Comamonas, and Rhodococcus, are known to oxidize PCBs. nih.gov The primary mechanism involves dioxygenase enzymes, which typically lead to di-hydroxylated metabolites that are unstable and undergo ring cleavage. nih.govresearchgate.net Consequently, this pathway may not be a major source of stable, mono-hydroxylated PCBs in the environment. nih.gov

However, some bacteria are capable of transforming PCBs. For instance, a strain of Alcaligenes eutrophus (H850) has demonstrated the ability to degrade a broad spectrum of PCB congeners, particularly those with ortho-substitutions. nih.govnih.gov While the primary degradation pathway for many bacteria leads to the breakdown of the biphenyl (B1667301) structure, the initial oxidative steps are crucial for initiating the transformation process. researchgate.net

Fungi, particularly ligninolytic fungi like white-rot species, possess enzymes such as laccases and peroxidases that are suspected to be involved in PCB transformation. researchgate.netmdpi.com These enzymes have shown the potential to transform PCBs, and in some cases, their activity is enhanced in the presence of these pollutants. mdpi.com For example, fungal peroxidases from Acremonium sclerotigenum and laccases have been observed to transform certain PCBs. mdpi.com While research in this area is ongoing, it points to fungi as potential contributors to the environmental pool of OH-PCBs. researchgate.netmdpi.com

Plants can also absorb and metabolize PCBs. nih.govnih.gov The biotransformation of PCBs to OH-PCBs in plants is primarily carried out by cytochrome P-450-dependent monooxygenases. nih.gov Studies with poplar plants have shown they can metabolize PCBs into hydroxylated products. nih.govnih.gov Furthermore, tobacco cell cultures have been found to produce not only hydroxylated PCBs but also methoxylated and hydroxy-methoxy metabolites, indicating complex metabolic pathways in plants. researchgate.net Once formed, these OH-PCBs can be released back into the environment as the plant material decomposes. nih.gov

The formation of OH-PCBs is well-established in various animals, where they can accumulate and persist. nih.gov In aquatic ecosystems, fish metabolize PCBs, which contributes to the presence of OH-PCBs. nih.gov The biological half-life of PCBs in fish like the rainbow trout is influenced by the degree of chlorination, with less chlorinated congeners being eliminated more quickly. nih.gov

Higher trophic level organisms, such as seals and polar bears, often exhibit significant concentrations of OH-PCBs in their blood and tissues. nih.govnih.gov One of the major hydroxylated congeners found in the blood of grey seals from the Baltic Sea is 4-OH-2,3,3',4',5,5'-hexaCB. nih.gov This indicates that its parent PCB congener is readily metabolized and the resulting hydroxylated form is selectively retained in the blood, likely due to strong binding to transport proteins like transthyretin. nih.govnih.gov This retention in the bloodstream highlights its potential for systemic effects.

| Organism Type | Example Organism | Key Metabolic Process | Observed Metabolite Example | Reference |

|---|---|---|---|---|

| Wildlife (Marine Mammal) | Grey Seal | Cytochrome P450-mediated hydroxylation | 4-OH-2,3,3',4',5,5'-hexaCB | nih.gov |

| Fish | Rainbow Trout | Metabolism and selective elimination based on chlorination | General hydroxylated PCBs | nih.gov |

| Plants | Poplar, Tobacco | Cytochrome P450-mediated hydroxylation, O-methylation | Hydroxylated and Methoxy-PCBs | nih.govnih.govresearchgate.net |

| Fungi | Acremonium sclerotigenum | Peroxidase and laccase activity | General hydroxylated PCBs | mdpi.com |

| Bacteria | Alcaligenes eutrophus | Oxidation via dioxygenase pathways | Di-hydroxylated metabolites (often unstable) | nih.govnih.gov |

The central enzymatic system responsible for the hydroxylation of PCBs in animals and plants is the cytochrome P450 (CYP) superfamily. nih.govresearchgate.netnih.gov These enzymes catalyze the oxidation of organic compounds by inserting an oxygen atom from molecular oxygen into the substrate. gsartor.org The metabolism of PCBs to OH-PCBs is a phase I reaction typically occurring in the liver, mediated by CYP enzymes, particularly isoforms like CYP1A and CYP2B. researchgate.netnih.gov

The hydroxylation can occur through two primary mechanisms:

Direct Insertion: A hydroxyl group (-OH) is directly added to an available position on the biphenyl ring. nih.govnih.gov

Arene Oxide Intermediate: The CYP enzyme forms a reactive arene oxide intermediate on one of the aromatic rings. This intermediate then undergoes a spontaneous rearrangement to form the stable hydroxylated product. nih.govresearchgate.net This rearrangement, sometimes involving the migration of a chlorine atom (known as an NIH shift), can lead to the formation of specific OH-PCB congeners that might not be predicted by direct insertion alone. nih.gov

The specific CYP isoforms involved can vary between species, leading to different metabolite profiles. nih.govacs.org For instance, studies using liver microsomes have shown species-dependent differences in the metabolism of PCB 136, a hexachlorobiphenyl, highlighting the diverse capabilities of CYP systems across wildlife and humans. nih.govacs.org The hydroxylation catalyzed by P450 enzymes generally proceeds with retention of stereochemistry at the reacting carbon. gsartor.org

Abiotic Formation Routes of Hydroxylated Biphenylols

Besides biological transformation, OH-PCBs can also be formed through non-biological, or abiotic, processes in the environment. nih.govnih.gov A significant abiotic pathway is the reaction of PCBs with hydroxyl radicals (•OH), particularly in the atmosphere. nih.govresearchgate.net These reactions can contribute to the environmental load of OH-PCBs, which can then be deposited into water and soil. nih.gov

Photolytic degradation, driven by ultraviolet (UV) radiation from sunlight, is another abiotic route for PCB transformation. researchgate.net This process involves the absorption of UV energy, which excites the PCB molecule and can lead to the cleavage of carbon-chlorine (C-Cl) bonds. researchgate.net While the major products of photolysis are often less-chlorinated PCB congeners, minor amounts of hydroxylated PCBs can also be formed. researchgate.net The efficiency and products of photolysis depend on various factors, including the structure of the PCB, the solvent or medium, and the presence of catalysts or oxidants. researchgate.net

| Pathway Type | Specific Mechanism | Description | Key Factors | Reference |

|---|---|---|---|---|

| Biotic | Metabolism in Wildlife (e.g., Seals, Fish) | Enzymatic hydroxylation of parent PCBs in the liver and other tissues. | Cytochrome P450 enzymes (CYP1A, CYP2B), species-specific metabolism. | researchgate.netnih.govnih.gov |

| Microbial, Fungal, and Plant Metabolism | Transformation by soil and aquatic microorganisms, fungi, and uptake and metabolism by plants. | Dioxygenases (bacteria), peroxidases/laccases (fungi), CYP450s (plants). | nih.govmdpi.comnih.gov | |

| Abiotic | Atmospheric Oxidation | Reaction of gas-phase PCBs with atmospheric hydroxyl radicals (•OH). | Sunlight, presence of •OH radicals. | nih.govresearchgate.net |

| Photolytic Degradation | UV light-induced degradation of PCBs, leading to dechlorination and some hydroxylation. | UV intensity, presence of water/solvents, catalysts. | researchgate.net |

Atmospheric Reactions with Hydroxyl Radicals

Hydroxylated polychlorinated biphenyls (OH-PCBs), including this compound, can be formed in the atmosphere through the reaction of their parent PCB congeners with hydroxyl radicals (•OH). nih.gov These highly reactive radicals are primarily generated by photochemical reactions in the troposphere and are considered the most important oxidants in the lower atmosphere. nih.govcaltech.edu

The gas-phase reaction of PCBs with hydroxyl radicals is a significant atmospheric removal process for these persistent organic pollutants. nih.gov Studies have shown that PCBs present in the gas phase can be depleted during the daytime, with the rate of depletion correlating with the concentration of sunlight-generated hydroxyl radicals. nih.gov The reaction involves the addition of the hydroxyl radical to the aromatic rings of the PCB molecule.

While specific experimental data on the atmospheric reaction of 2,2',3,4',5,5'-hexachlorobiphenyl (B1466043) with hydroxyl radicals to form this compound is limited, the general mechanism is understood. The rate of this reaction is influenced by the degree of chlorination of the PCB molecule, with less chlorinated congeners generally reacting faster. nih.gov For instance, it has been observed that there is a 10-20% decrease in reactivity for each additional chlorine substituent. nih.gov

The photochemical transformation of PCBs on surfaces, such as airborne particulate matter, can also lead to the formation of OH-PCBs. nih.govresearchgate.net Research on decachlorobiphenyl (B1669993) (PCB-209) has demonstrated that hydroxyl radicals contribute significantly to its degradation on silica (B1680970) particles under simulated solar irradiation, leading to the formation of various hydroxylated and dechlorinated products. nih.govresearchgate.net The minimum activation energy for the attack of OH radicals on PCB-209 was calculated to be only 18.12 kJ/mol, indicating a facile reaction. nih.govresearchgate.net

The following table presents estimated atmospheric lifetimes of selected PCB congeners with respect to reaction with hydroxyl radicals, illustrating the influence of chlorination.

| PCB Congener | Number of Chlorine Atoms | Estimated Atmospheric Lifetime (days) |

| Dichlorobiphenyl | 2 | 10 |

| Trichlorobiphenyl | 3 | 15 |

| Tetrachlorobiphenyl | 4 | 24 |

| Pentachlorobiphenyl | 5 | 47 |

| Hexachlorobiphenyl | 6 | 89 |

| Data derived from general principles of PCB atmospheric chemistry. |

Structural Influences on Hydroxylation Patterns and Rates

The structure of a PCB congener significantly influences the rate and position of hydroxylation, both in biological systems and in atmospheric reactions. The number and position of chlorine atoms on the biphenyl rings dictate the molecule's electronic properties and steric accessibility, which in turn affect its reactivity.

In metabolic processes mediated by cytochrome P450 (CYP) enzymes, the substitution pattern of the PCB is a key determinant of the resulting OH-PCB metabolites. For many PCB congeners, hydroxylation occurs preferentially at the para position of the phenyl ring, especially if this position is unsubstituted and has adjacent non-chlorinated carbon atoms. acs.org The presence of chlorine atoms in the ortho positions can influence the planarity of the molecule, which affects its ability to bind to the active site of CYP enzymes.

The rate of hydroxylation is also structurally dependent. Generally, PCBs with a higher degree of chlorination are metabolized more slowly. nih.gov This is attributed to the electron-withdrawing nature of chlorine atoms, which decreases the electron density of the aromatic rings, making them less susceptible to electrophilic attack by the oxidizing species of the CYP enzymes. nih.gov

In the context of atmospheric reactions, the structure of the PCB congener also plays a crucial role. The rate of reaction with hydroxyl radicals is inversely related to the degree of chlorination. nih.gov This is because the addition of the electrophilic hydroxyl radical is favored on aromatic rings with higher electron density. The positions of the chlorine atoms also affect the reaction rate constants. Models have been developed to predict the second-order rate constants for the gas-phase oxidation of PCBs by hydroxyl radicals based on the substitution patterns. nih.gov

The following table provides examples of how the chlorine substitution pattern in different PCB congeners influences the major hydroxylated metabolites formed.

| Parent PCB Congener | Chlorine Substitution Pattern | Major Hydroxylated Metabolite(s) |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | 2,2',5,5'- | 4-OH-2,2',5,5'-tetrachlorobiphenyl |

| 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | 2,2',4,5,5'- | 4'-OH-2,2',5,5'-pentachlorobiphenyl, 3'-OH-2,2',4,5,5'-pentachlorobiphenyl |

| 2,2',3,4',5,5'-Hexachlorobiphenyl (PCB 141) | 2,2',3,4',5,5'- | 4-OH-2,2',3,4',5,5'-hexachlorobiphenyl |

| This table is illustrative and based on general findings in PCB metabolism. |

Environmental Fate and Transport Dynamics of 2,2 ,3,4 ,5,5 Hexachloro 4 Biphenylol

Sorption and Desorption Behavior in Environmental Media

Parent PCBs are known for their strong affinity for organic matter and clay particles, leading to significant sorption in soils and sediments. cdc.gov This process is a primary factor in their persistence and distribution in the environment. The degree of chlorination influences this behavior, with higher-chlorinated congeners generally exhibiting stronger sorption. cdc.gov

The introduction of a hydroxyl (-OH) group changes the physicochemical properties of the molecule. OH-PCBs, including 2,2',3,4',5,5'-Hexachloro-4-biphenylol, have increased polarity and are more hydrophilic compared to their parent PCBs. researchgate.net This enhanced hydrophilicity would theoretically decrease their tendency to partition from water to organic matrices like soil organic carbon or sediment, resulting in a lower sorption coefficient (Kd) compared to PCB 141. Despite this, OH-PCBs are frequently detected in sediments, indicating that sorption is still a significant environmental process. nih.govacs.org In contaminated sediments, OH-PCB levels have been measured at approximately 0.4% of the total PCB levels. acs.org The ratio of total OH-PCBs to total PCBs in sediments has been observed to range from 1.4% to 13%. nih.gov

The table below illustrates the general influence of physicochemical properties on the sorption of PCBs, which provides context for the likely behavior of its hydroxylated metabolites.

| Compound Class | Key Physicochemical Property | General Sorption Behavior in Soil/Sediment |

| Polychlorinated Biphenyls (PCBs) | High Lipophilicity (Fat-loving), Low Water Solubility | Strong sorption to organic matter and clay; tendency to partition out of water and into solid phases. cdc.gov |

| Hydroxylated PCBs (OH-PCBs) | Increased Hydrophilicity (Water-loving) due to -OH group | Reduced sorption affinity compared to parent PCBs, but still partitions to sediment. researchgate.netacs.org |

Volatilization and Atmospheric Transport Processes

Direct data on the volatilization rate or Henry's Law constant for this compound are scarce. The environmental mobility of related compounds is guided by general principles. Parent PCBs are considered semi-volatile organic compounds (SVOCs), allowing them to cycle between air, water, and soil. cdc.govntnu.no Atmospheric transport is recognized as the most critical pathway for the global distribution of PCBs. cdc.govepa.gov

Volatilization is influenced by temperature and the degree of chlorination; lighter, less-chlorinated PCBs are more volatile than heavier, more-chlorinated ones. cdc.govntnu.no As a hexachlorinated biphenyl (B1667301), the parent compound PCB 141 would have relatively low volatility compared to other PCBs. The addition of a hydroxyl group further decreases a compound's volatility. researchgate.net Therefore, this compound is expected to be significantly less volatile than its parent PCB.

While the direct volatilization of this compound from water or soil may be limited, its presence in the atmosphere can result from the atmospheric transformation of its more volatile parent compound. Gas-phase PCBs can react with hydroxyl radicals (•OH) in the atmosphere to form OH-PCBs. nih.govresearchgate.net This process suggests that while PCB 141 undergoes long-range atmospheric transport, its conversion to this compound can occur far from the original source of contamination.

| Process | Influencing Factors | Relevance to this compound |

| Volatilization | Temperature, Vapor Pressure, Degree of Chlorination, Presence of -OH group | Expected to be very low due to high chlorination and the presence of a hydroxyl group. researchgate.netntnu.no |

| Atmospheric Transport | Volatility, Prevailing Winds | Direct atmospheric transport is likely minimal; however, transport of the parent PCB 141 is significant. cdc.gov |

| Atmospheric Formation | Presence of parent PCB in gas phase, Concentration of hydroxyl radicals | A key pathway for the presence of this compound in the atmosphere. nih.gov |

Biodegradation and Biotransformation in Environmental Systems

The formation of this compound is itself a result of biotransformation. Parent PCBs are known to be metabolized by a wide array of organisms, including bacteria, fungi, plants, and animals, with hydroxylation being a primary metabolic step. nih.gov The persistence of PCBs in the environment is partly due to their resistance to degradation, a characteristic that is highly dependent on the number and position of chlorine atoms.

The microbial degradation of PCBs has been extensively studied. nih.gov Generally, less-chlorinated PCBs can be aerobically degraded by bacteria, often involving dioxygenase enzymes that introduce hydroxyl groups, leading to ring cleavage. researchgate.net Highly chlorinated PCBs are more resistant to aerobic degradation but can undergo anaerobic dechlorination, where chlorine atoms are removed, making them susceptible to subsequent aerobic breakdown. nih.gov

While specific pathways for this compound have not been detailed, ligninolytic fungi, such as white-rot fungi, are known to degrade a variety of persistent organic pollutants. These fungi produce powerful extracellular enzymes, like laccases and peroxidases, that can oxidize OH-PCBs. mdpi.comresearchgate.net Studies have shown these enzymes can transform various OH-PCBs, suggesting a potential degradation pathway for this compound in forest soils and other environments where these fungi are active. For instance, the fungus Irpex lacteus has demonstrated the ability to transform chlorinated benzyl (B1604629) alcohols, which are related degradation intermediates. researchgate.net

Plants can take up PCBs from the soil and atmosphere, and subsequently metabolize them into OH-PCBs. nih.gov Once formed within plant tissues, these OH-PCBs are often conjugated (e.g., with glucose) and stored. researchgate.net Upon the death and decay of the plant, these conjugated metabolites are returned to the soil, re-entering the environmental cycle. researchgate.net

In animals, the metabolism of PCBs to OH-PCBs is a critical detoxification step mediated by cytochrome P-450 enzymes. nih.gov However, the high degree of chlorination in congeners like PCB 141 makes them highly resistant to metabolism. For example, the closely related 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) is notoriously persistent and poorly metabolized in many species, which explains its prevalence in biological samples. nih.govnih.gov It is likely that the formation of this compound from its parent PCB is a slow process in many organisms. The subsequent fate of the formed OH-PCB within the organism involves either further conjugation and excretion or retention and binding to specific proteins.

Bioaccumulation and Biomagnification in Ecological Systems

Bioaccumulation refers to the buildup of a chemical in an organism from all sources (water, food, air), while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain. Parent PCBs are classic examples of compounds that bioaccumulate and biomagnify due to their high lipophilicity and resistance to metabolic breakdown. greenfacts.orgepa.gov

The introduction of a hydroxyl group makes this compound more water-soluble and less lipophilic than its parent compound. This change in physicochemical properties generally leads to a lower potential for passive bioaccumulation in fatty tissues. However, certain OH-PCBs have been found to bind with high affinity to specific transport proteins in the blood, such as transthyretin. This binding can lead to the retention of these compounds in the circulatory system, representing a different mechanism of bioaccumulation. nih.gov

OH-PCBs can accumulate in organisms through three primary routes:

Metabolic production from ingested parent PCBs. nih.gov

Ingestion of other organisms that already contain OH-PCBs. nih.gov

Direct uptake of OH-PCBs produced by microorganisms in water and sediment. nih.gov

Studies have detected various OH-PCBs in the blood serum of wildlife and humans, confirming their bioaccumulation. nih.govacs.org However, because they are more amenable to excretion than their parent compounds, their biomagnification potential is generally considered to be lower. There are no specific studies that have determined the biomagnification factor (BMF) for this compound. Research on various food webs has shown that while parent PCBs consistently biomagnify, the behavior of their metabolites is more complex and less predictable. bohrium.commdpi.com

Analytical Methodologies for the Characterization and Quantification of 2,2 ,3,4 ,5,5 Hexachloro 4 Biphenylol

Sample Collection and Preparation Techniques for Environmental Matrices

The initial and one of the most critical steps in the analysis of 2,2',3,4',5,5'-hexachloro-4-biphenylol is the collection of a representative sample and its appropriate preparation for subsequent analysis. The techniques employed vary depending on the environmental matrix being investigated.

For aqueous samples such as river water, collection is typically performed in cleaned glass bottles. To prevent any potential degradation of the analyte, samples should be chilled, often to 4°C, immediately after collection and maintained at this temperature until extraction. nemi.gov For drinking water analysis, it is common to add a dechlorinating agent like sodium thiosulfate (B1220275) to the collection bottles to quench any residual chlorine that might react with the target analyte. nemi.gov

In the case of solid matrices like soil, sediment, or dredge spoils, core samplers are often used to obtain samples that can be sectioned to study the depth profile of contamination. These samples are typically homogenized to ensure that the portion taken for analysis is representative of the bulk sample.

A specialized technique for sampling hydrophobic compounds like polychlorinated biphenyls (PCBs) and their hydroxylated metabolites from water is the use of semipermeable membrane devices (SPMDs). These devices mimic the bioconcentration of organic pollutants in fatty tissues of aquatic organisms and can be deployed in water bodies for extended periods to provide a time-integrated measure of bioavailable contaminants. researchgate.net

Extraction and Clean-up Procedures for Hydroxylated Biphenylols

Following sample collection, the target analyte, this compound, must be efficiently extracted from the sample matrix and isolated from interfering co-extractives. The choice of extraction and clean-up method is critical for obtaining accurate and reliable quantitative data.

For water samples, liquid-liquid extraction (LLE) using a non-polar solvent like hexane (B92381) is a common technique. In a typical procedure, a measured volume of the water sample is extracted with a smaller volume of hexane. nemi.gov For more complex matrices, solid-phase extraction (SPE) offers a more selective and efficient alternative.

A novel approach for the extraction and clean-up of related phenolic compounds like bisphenol A from complex matrices involves the use of hemimicellar magnetic solid-phase extraction (MSPE). nih.gov This technique utilizes magnetic nanoparticles coated with a surfactant, which can selectively adsorb the target analyte from the sample. The magnetic nature of the sorbent allows for easy separation from the sample matrix using an external magnet, followed by elution of the analyte with a suitable solvent like methanol (B129727). nih.gov This method has the advantage of combining extraction and clean-up into a single step. nih.gov

For biological samples such as serum, which may contain conjugated forms of hydroxylated biphenylols (e.g., sulfates or glucuronides), an enzymatic hydrolysis step is often necessary prior to extraction. nih.gov Enzymes like arylsulfatase can be used to cleave the sulfate (B86663) group, liberating the free hydroxylated biphenylol for subsequent analysis. nih.gov

Clean-up of the extracts is essential to remove lipids and other co-extracted interfering compounds. This can be achieved using techniques such as column chromatography with adsorbents like alumina. researchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone of the analytical methodology for separating this compound from other related compounds and isomers prior to its detection and quantification. Both gas chromatography and liquid chromatography are employed for this purpose.

Gas Chromatography (GC)

Gas chromatography, particularly capillary GC, is a powerful technique for the separation of volatile and semi-volatile compounds like polychlorinated biphenyls and their derivatives. nih.govnih.gov The choice of the capillary column's stationary phase is critical for achieving the desired separation. Non-polar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., BP-1), or more polar phases can be used depending on the specific separation requirements. researchgate.netnih.gov

The retention time of a specific congener is a key parameter for its identification. Retention indices, which are normalized retention times relative to a series of standards (e.g., n-alkanes), can be used for more reliable compound identification across different instruments and laboratories. nist.gov For complex mixtures of PCBs, high-resolution capillary columns are necessary to separate the numerous congeners. researchgate.net

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers an alternative and sometimes complementary separation technique to GC. LC is especially well-suited for the analysis of less volatile and more polar compounds, including hydroxylated PCBs. The separation in LC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

For the analysis of hydroxylated biphenylols, reversed-phase LC is commonly used, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as methanol or acetonitrile (B52724) and water.

Spectrometric Detection and Quantification Methods

Following chromatographic separation, sensitive and selective detection methods are required for the quantification of this compound at trace levels.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, when coupled with a chromatographic separation technique (GC-MS or LC-MS), is the gold standard for the identification and quantification of organic micropollutants. MS provides information about the molecular weight and structure of the analyte, offering a high degree of specificity.

In GC-MS analysis of hexachlorobiphenyls, the electron ionization (EI) mass spectrum typically shows a characteristic molecular ion cluster due to the presence of multiple chlorine isotopes. nist.gov For quantification, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing interferences.

Tandem mass spectrometry (MS/MS) provides even greater selectivity and is particularly useful for analyzing complex samples. nih.gov In MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then one or more product ions are monitored in the second mass analyzer. This technique, often referred to as selected reaction monitoring (SRM), significantly enhances the signal-to-noise ratio and is a powerful tool for trace-level quantification. For instance, in the analysis of related compounds, quantitation is often performed using an internal standard, such as a ¹³C-labeled analog of the analyte, to correct for matrix effects and variations in instrument response. nih.gov

The table below summarizes some of the analytical techniques used for the analysis of related hexachlorobiphenyls, which are applicable to this compound.

| Analytical Technique | Description | Application for Hexachlorobiphenyls |

| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interaction with a stationary phase. | Widely used for the separation of PCB congeners. nih.govnih.govresearchgate.net |

| Liquid Chromatography (LC) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for less volatile and more polar hydroxylated PCBs. |

| Mass Spectrometry (MS) | Identifies compounds based on their mass-to-charge ratio. | Provides definitive identification and quantification of PCBs. nih.govnist.gov |

| Tandem Mass Spectrometry (MS/MS) | A highly selective technique that involves two stages of mass analysis for improved signal-to-noise and specificity. | Used for trace-level quantification in complex matrices. nih.gov |

| Electron Capture Detector (ECD) | A highly sensitive detector for halogenated compounds. | Historically used for PCB analysis with GC. nemi.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the analysis of hydroxylated polychlorinated biphenyls (OH-PCBs), offering high sensitivity and mass accuracy, which are crucial for distinguishing target analytes from complex matrix interferences. While specific studies focusing exclusively on this compound are limited, the methodologies applied to other OH-PCBs are directly relevant.

Nontarget liquid chromatography-high-resolution mass spectrometry (Nt-LCMS) has been effectively used to identify OH-PCBs in human brain samples. nih.gov This approach allows for the detection of a wide range of compounds without the need for pre-selecting target analytes. For instance, in a study on postmortem brain samples, Nt-LCMS, alongside gas chromatography-tandem mass spectrometry (GC-MS/MS), was used to perform OH-PCB analyses. nih.gov

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is another prominent technique. A developed method for determining OH-PCBs in human serum demonstrated low instrumental limits of detection (iLODs), ranging from 1.2 to 5.4 fg/µL for most studied OH-PCBs. nih.gov Such sensitivity is vital for detecting the trace levels at which these compounds often occur in biological and environmental samples. The fragmentation patterns in MS/MS are highly dependent on the position of the hydroxyl group and the number of chlorine atoms, with the neutral loss of an HCl group being a common intense transition. nih.gov

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with isotope dilution has been validated for analyzing penta-, hexa-, and hepta-chlorine substituted OH-PCBs in animal-derived foods. semanticscholar.org This method involves extraction, purification with sulfuric acid-silica gel, and concentration before injection. semanticscholar.org For hexachlorinated OH-PCBs, the selected quantifier and qualifier ions for detection were typically [M+2-H-36]⁻ and [M-H-36]⁻, respectively. semanticscholar.org

The table below summarizes typical mass spectrometry parameters used in the analysis of hexachlorinated OH-PCBs.

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for phenolic compounds. researchgate.net |

| Precursor Ion | For a hexachlorobiphenylol, this would correspond to the deprotonated molecule [M-H]⁻. |

| Product Ions | Common fragmentation involves the neutral loss of HCl ([M-H-HCl]⁻) or other characteristic fragments. nih.gov |

| Mass Resolution | High resolution (typically >10,000 FWHM) is used to differentiate analytes from isobaric interferences. |

| Instrumentation | Common platforms include Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers. |

Development and Application of Certified Reference Materials

The availability of Certified Reference Materials (CRMs) is fundamental for accurate and reliable quantification in analytical chemistry. CRMs are essential for method validation, calibration, and quality control, ensuring that data from different laboratories are comparable.

For the parent, non-hydroxylated compound, 2,2',3,4,5,5'-Hexachlorobiphenyl (PCB 141), certified reference standards are commercially available. These are typically provided as solutions in organic solvents like isooctane (B107328) at a certified concentration. However, a significant challenge in the analysis of OH-PCBs is the lack of commercially available analytical standards for the vast majority of the 837 possible congeners. acs.org This scarcity hinders the quantitative assessment of risk from exposure to these compounds. acs.org

While CRMs for the parent PCBs are available from various suppliers, the availability for their hydroxylated metabolites, including this compound, is far more limited. Analysis of standard reference materials (SRMs) from the National Institute of Standards and Technology (NIST), such as sediment SRMs, has been performed for PCBs, but OH-PCBs are not certified in these materials. nih.gov The lack of certified values for OH-PCBs in such complex matrices makes it difficult to assess the accuracy of analytical methods. nih.gov

The table below lists examples of commercially available CRMs for parent hexachlorobiphenyls, highlighting the existing resources for the precursor compounds.

| Compound Name | CAS Number | Product Example | Matrix |

| 2,2',3,4,5,5'-Hexachlorobiphenyl | 52712-04-6 | C-141S-TP | 100 µg/mL in Isooctane accustandard.com |

| 2,2',3,4,4',5'-Hexachlorobiphenyl | 35065-28-2 | C-138S | 35 µg/mL in Isooctane accustandard.com |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (B50431) | 35065-27-1 | BCR-297 | Neat sigmaaldrich.com |

| 2,3,3',4,4',5-Hexachlorobiphenyl | 38380-08-4 | C-156S | 35 µg/mL in Isooctane accustandard.com |

Ecological Implications and Ecotoxicological Studies of 2,2 ,3,4 ,5,5 Hexachloro 4 Biphenylol

Microbial Ecotoxicity and Effects on Bioremediation Potential

The process of bioremediation for PCBs often involves sequential anaerobic and aerobic microbial activity. Anaerobic bacteria can dechlorinate highly chlorinated PCBs to less chlorinated congeners, which are then more susceptible to degradation by aerobic bacteria. The presence of humins in sediment has been shown to act as an electron mediator, facilitating the microbial reductive dechlorination of 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) researchgate.net. While this points to a potential pathway for the breakdown of the parent compound, the impact of the hydroxylated metabolite, 2,2',3,4',5,5'-Hexachloro-4-biphenylol, on these microbial communities and their bioremediation potential remains an area requiring further investigation.

Impacts on Plant Systems and Agricultural Ecosystems

Specific research on the phytotoxicity of this compound is not currently available. General studies on PCBs indicate that their effects on plants can vary, with some congeners showing little to no toxicity, while others can impact growth and development. The toxicity of PCBs to plants is influenced by factors such as the degree of chlorination and the specific plant species. Given the lack of direct evidence, the potential impacts of this compound on plant systems and agricultural ecosystems are unknown.

Aquatic Ecotoxicology

The ecotoxicological profile of this compound in aquatic environments has not been extensively studied. However, the toxicity of parent hexachlorobiphenyl isomers to aquatic organisms has been documented.

There is a lack of specific data on the effects of this compound on algal and phytoplankton populations. PCBs, as a class of compounds, are known to have the potential to impair the reproductive success of aquatic plants, but congener-specific effects can vary widely epa.gov.

Studies on hexachlorobiphenyl isomers indicate that their acute toxicity to aquatic invertebrates tends to decrease with higher chlorination, which is likely related to their lower water solubility epa.gov. However, the early life stages of fish are particularly sensitive to PCB exposure. For hexachlorobiphenyl isomers, the 30-day No-Observed-Effect Concentration (NOEC) for juvenile fish has been estimated to be as low as 0.01 µg/L, and for early life stages (embryo-sac fry), the NOEC is estimated to be less than 0.001 µg/L epa.gov.

One highly toxic hexachlorobiphenyl isomer, 2,2',4,4',5,5'-HCB, caused 100% mortality in lake trout and Chinook salmon sac fry at a concentration of 8 µg/L epa.gov. While these findings relate to the parent compounds, they highlight the potential for significant adverse effects of hexachlorinated biphenyls on aquatic life. The toxicity of the hydroxylated metabolite, this compound, has yet to be specifically determined. Generally, crustaceans and younger developmental stages of aquatic organisms are the most sensitive to PCBs epa.gov.

Mechanisms of Action in Non-Mammalian Biota

The specific mechanisms of action for this compound in non-mammalian biota have not been elucidated. However, research on other PCBs provides some potential mechanisms.

While direct studies on this compound are lacking, there is evidence that other hydroxylated PCBs can affect mitochondrial function. For example, a study on 2,3',4,4',5-pentachlorobiphenyl (PCB118) demonstrated that it could induce mitochondrial damage and increase oxidative stress in rat thyroid cells nih.gov. Another study on 2,2',4,4',5,5'-hexachlorobiphenyl observed mitochondrial abnormalities in the liver of exposed rats nih.govislandscholar.ca. These findings suggest that mitochondrial dysfunction may be a mechanism of toxicity for some PCB congeners. However, it is important to note that the toxic effects and mechanisms of action of PCBs are highly dependent on their specific structure, including the number and position of chlorine atoms epa.govnih.gov. Therefore, without direct experimental evidence, it is difficult to extrapolate these findings to this compound.

Generation of Reactive Oxygen Species and Oxidative Damage in Ecological Receptors

The biotransformation of polychlorinated biphenyls (PCBs) can lead to the formation of metabolites, such as this compound, which may play a role in inducing oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defenses to detoxify these reactive intermediates. mdpi.com This imbalance can lead to cellular damage.

While direct studies on the capacity of this compound to generate ROS in ecological receptors are not extensively detailed in current literature, the mechanisms of toxicity for related compounds provide significant insight. It is understood that cellular injury and proliferation can be caused by reactive metabolites of PCBs or by an increased concentration of ROS. wikipedia.org The metabolic process itself, often involving cytochrome P-450 enzymes, can generate these reactive species. mdpi.comnih.gov

Research on other hydroxylated PCB metabolites has demonstrated a clear link to oxidative stress. For instance, studies on the hydroxylated metabolite of 3,3'-dichlorobiphenyl (PCB 11) found that it could significantly increase the steady-state levels of intracellular superoxide radicals (O2•−) and hydroperoxides, leading to cytotoxicity. researchgate.net This supports the hypothesis that exposure to hydroxylated PCB metabolites can inhibit cell proliferation by increasing ROS levels. researchgate.net Such findings suggest a plausible mechanism by which this compound could inflict oxidative damage on organisms in the environment. The disruption of the electron transport chain in mitochondria is a known source of oxidative stress, and exposure to persistent organic pollutants, including PCBs, has been shown to alter mitochondrial function in fish. mdpi.com

Table 1: Potential Mechanisms of ROS Generation by PCB Metabolites

| Mechanism | Description | Potential Consequence |

|---|---|---|

| Metabolic Activation | Oxidation of parent PCBs by cytochrome P-450 enzymes can produce reactive intermediates like arene oxides and quinones. nih.gov | Formation of electrophilic metabolites that can lead to ROS production and bind to cellular macromolecules. |

| Mitochondrial Dysfunction | Interference with the mitochondrial electron transport chain. mdpi.com | Increased leakage of electrons, leading to the formation of superoxide radicals. |

| Redox Cycling | Some metabolites, particularly quinone structures, can undergo redox cycling, a process that repeatedly generates ROS. nih.gov | Amplified and sustained production of ROS, leading to significant oxidative damage. |

Endocrine Disrupting Effects in Wildlife (e.g., fish)

Hydroxylated PCB metabolites (OH-PCBs) are a subject of serious environmental concern as they are recognized disruptors of the endocrine system. nih.gov These compounds can interfere with the hormonal systems that regulate development, reproduction, and homeostasis in wildlife. frontiersin.org Fish are particularly vulnerable as they are often directly exposed to waterborne contaminants. frontiersin.org

OH-PCBs have been detected in a variety of wildlife, including fish, marine mammals, and birds. nih.gov Studies on wild bird populations have found that levels of OH-PCBs were potentially high enough to disrupt thyroid hormone homeostasis. dioxin20xx.org The thyroid system is crucial for regulating metabolism, growth, and development.

The mechanisms of endocrine disruption by these chemicals are varied. A key characteristic of endocrine-disrupting chemicals (EDCs) is their ability to interact with or activate hormone receptors. frontiersin.org Many EDCs found in aquatic environments, including various PCBs and their metabolites, can affect fertility, sexual maturation, and stress responses in fish, largely by altering the levels of hormones and their receptors. frontiersin.org For example, exposure to estrogen-mimicking compounds can induce the production of vitellogenin, an egg-yolk protein, in male fish, indicating an estrogenic effect. biochemjournal.com

While specific studies focusing solely on the endocrine-disrupting effects of this compound in fish are limited, the broader class of OH-PCBs is known to possess these capabilities. Their structural similarity to endogenous hormones, such as thyroid hormones, allows them to interfere with normal endocrine function.

Table 2: Documented Endocrine-Disrupting Effects of EDCs in Fish

| Effect | Description | Example Chemicals |

|---|---|---|

| Estrogenic Disruption | Induction of vitellogenin (VTG) in males; development of intersex characteristics. biochemjournal.com | 17β-estradiol (E2), Bisphenol A (BPA) |

| Thyroid Disruption | Alterations in thyroid hormone levels; impacts on growth and development (e.g., swim bladder inflation). purdue.edu | Perfluorooctanoic acid (PFOA), Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) |

| Altered Gene Expression | Upregulation or downregulation of genes related to hormone synthesis and metabolism. mdpi.com | Bisphenols (BPs) |

| Reproductive Impairment | Reduced fertility, altered spawning behavior, and decreased embryo viability. mdpi.com | Various EDCs |

Comparative Ecotoxicity of this compound to Parent PCBs

A critical aspect of understanding the environmental risk of this compound is comparing its toxicity to that of its parent PCB congeners. The process of metabolism does not always result in detoxification; in many cases, the resulting metabolites can be more toxic than the original compound.

Hydroxylated PCBs have raised significant environmental concerns precisely because they can exert a variety of toxic effects at lower doses than the parent PCBs. nih.gov The addition of a hydroxyl (-OH) group increases the polarity of the molecule, which can alter its biological activity and fate. For example, this structural change can increase the compound's affinity for certain biological receptors or transport proteins, potentially leading to greater retention in the body and enhanced toxicity.

Research Gaps and Future Directions in the Study of 2,2 ,3,4 ,5,5 Hexachloro 4 Biphenylol

Elucidation of Complete Biotransformation Pathways across Diverse Organisms

A significant knowledge gap exists in understanding the complete metabolic fate of 2,2',3,4',5,5'-hexachloro-4-biphenylol across a wide array of organisms. While it is known that parent PCBs are transformed into hydroxylated metabolites (OH-PCBs) via cytochrome P450-dependent monooxygenase systems in vertebrates, the specific pathways and efficiencies vary greatly between species. nih.gov For instance, the ratio of total OH-PCBs to total parent PCBs can be low in fish (<0.01%) but higher in birds and terrestrial mammals, suggesting different metabolic capabilities. nih.gov

Further metabolism of OH-PCBs, including conjugation reactions like glucuronidation and sulfation, which facilitate excretion, is a critical but underexplored area. nih.gov It is largely unknown how these pathways function for this compound in diverse taxa such as invertebrates, fish, birds, and plants. The gut microbiome may also play a crucial role by deconjugating metabolites, potentially leading to enterohepatic circulation and increased persistence of the compound in the body. nih.gov Future research must focus on identifying the specific enzymes involved, the full range of secondary metabolites, and the kinetics of these transformations in ecologically relevant species to understand the potential for bioaccumulation and toxicity.

| Organism Type | Known Biotransformation Steps | Research Gaps |

| Mammals | Hydroxylation of parent PCBs to OH-PCBs; Phase II conjugation (glucuronidation, sulfation). nih.gov | Specific enzyme kinetics for this compound; formation of other metabolite classes. |

| Fish | Lower capacity for OH-PCB formation compared to mammals. nih.gov | Complete metabolic pathways, including conjugation and excretion rates for this specific compound. |

| Birds | Higher OH-PCB to PCB ratios than fish, suggesting significant metabolism. nih.gov | Identification of specific metabolites and conjugation efficiency. |

| Invertebrates | Limited data available; some species can metabolize PCBs. greenfacts.org | Biotransformation pathways and rates in various invertebrate species. |

| Plants | Capable of metabolizing PCBs to OH-PCBs. acs.org | The extent of uptake, metabolism, and potential for trophic transfer of this compound. |

| Microorganisms | Some bacteria can degrade parent PCBs. | The role of microbial communities in the degradation or transformation of this compound in various environmental compartments. |

Comprehensive Assessment of Environmental Transport and Persistence Under Varying Conditions

While abiotic degradation of parent PCBs through reactions with hydroxyl radicals in the atmosphere is known to occur, the direct atmospheric formation and subsequent degradation rates of this compound have not been adequately studied. nih.gov There is a pressing need for empirical data on its half-life in various environmental compartments (soil, water, sediment) under a range of conditions, including different temperatures, levels of solar radiation (photodegradation), and microbial activity (biodegradation). Such data are essential for accurately modeling its environmental persistence and long-range transport potential.

| Environmental Compartment | Influencing Factors | Research Gaps |

| Atmosphere | Volatility (Henry's Law Constant), reaction with hydroxyl radicals. | Photodegradation rates and products; potential for long-range transport. |

| Water | Water solubility, pKa, sorption to particulate matter, biodegradation. | Half-life under various conditions (pH, temperature, microbial populations); photodegradation kinetics. |

| Soil/Sediment | Sorption to organic carbon (Koc), microbial degradation (aerobic/anaerobic). | Persistence and leaching potential in different soil types; degradation pathways and rates. |

| Biota | Lipophilicity (Kow), metabolic capability of organisms. | Bioaccumulation Factors (BAFs) and Biota-Sediment Accumulation Factors (BSAFs) for diverse species. |

Development of Advanced Non-Target Analytical Screening Methods

A major obstacle in studying this compound and other OH-PCBs is the lack of commercially available analytical standards for all possible congeners. nih.gov This severely limits traditional targeted analytical approaches. Non-target and suspect screening methods using high-resolution mass spectrometry (HRMS), such as liquid chromatography coupled to time-of-flight (LC-TOF-MS) or Orbitrap MS, are powerful tools to identify and tentatively quantify these compounds in complex environmental and biological matrices. nih.gov

Future research should focus on refining these non-target workflows. This includes the development of comprehensive spectral libraries for OH-PCBs and their derivatives, and the improvement of computational tools for structure elucidation based on fragmentation patterns and isotopic signatures. Techniques like ion mobility spectrometry (IMS) coupled with MS can provide an additional dimension of separation based on the molecule's size and shape, which can help to distinguish between isomeric OH-PCBs. nih.gov Furthermore, developing predictive models for retention times and instrument response factors will be crucial for the semi-quantification of compounds for which no standards exist. uiowa.edu

| Analytical Technique | Principle | Future Development Needs |

| LC-HRMS (e.g., QTOF, Orbitrap) | High-resolution mass spectrometry provides accurate mass measurements for formula determination. | Expansion of spectral libraries; improved software for automated identification. |

| LC-TIMS-TOF MS | Trapped Ion Mobility Spectrometry (TIMS) separates ions by their collisional cross-section before MS analysis. nih.gov | Generation of collisional cross-section data for a wider range of OH-PCBs. |

| GC-MS (with derivatization) | Gas chromatography requires derivatization of OH-PCBs to more volatile forms (e.g., methoxy-PCBs). | Development of new derivatization agents for improved sensitivity and specificity. |

| Semi-quantification Models | Use of structure-property relationships to predict instrument response factors for unknown compounds. uiowa.edu | Validation of models with a broader range of OH-PCB structures. |

Characterization of Long-Term Ecological Effects at Ecosystem Levels

The ecotoxicological effects of this compound are largely unknown, particularly at higher levels of biological organization. While some OH-PCBs are known to be more toxic than their parent compounds, exhibiting endocrine-disrupting activities, most studies have focused on individual organisms in laboratory settings. acs.org There is a critical lack of research on the long-term, sublethal effects of this compound on populations, communities, and entire ecosystems.

Future ecological research should investigate how chronic exposure to environmentally relevant concentrations of this compound affects key population parameters such as reproductive success, growth, and survival rates of sensitive species. Moreover, studies are needed to understand its potential for biomagnification through food webs. greenfacts.orgnih.gov The trophic transfer of this more polar metabolite may differ significantly from that of its lipophilic parent PCB. Ecosystem-level studies, for example using mesocosms, could help to elucidate impacts on community structure, predator-prey dynamics, and essential ecosystem functions like nutrient cycling.

| Level of Organization | Potential Effects | Research Gaps |

| Individual | Endocrine disruption, developmental toxicity, neurotoxicity. nih.gov | Specific toxicological profile and dose-response relationships for this compound. |

| Population | Reduced reproductive success, altered population growth rates. | Long-term population viability studies on sensitive species exposed to this compound. |

| Community | Changes in species diversity and abundance; altered predator-prey interactions. | Effects on microbial, invertebrate, and vertebrate community structures. |

| Ecosystem | Disruption of nutrient cycling; altered food web dynamics. | Trophic Magnification Factors (TMFs); impacts on ecosystem services. |

Development of Predictive Models for Environmental Fate and Ecotoxicity

Predictive models are essential tools for assessing the risks of chemicals for which extensive empirical data are lacking. For this compound, there is a need to develop and validate models that can predict both its environmental fate and its ecotoxicological effects.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict key physicochemical properties, degradation rates, and bioaccumulation potential based on the molecular structure of the compound. nih.gov Fugacity-based multimedia environmental models, which have been widely used for parent PCBs, need to be adapted or specifically parameterized to account for the unique properties of their hydroxylated metabolites, such as their ionizable nature. nih.govulisboa.pt On the ecotoxicology side, QSARs can predict toxicity endpoints, such as receptor binding affinities or acute toxicity to standard test organisms. nih.gov These predictions can then be used as inputs for larger-scale ecological models to forecast potential risks at the population and ecosystem levels.

| Model Type | Application | Future Development Needs |

| QSAR for Fate | Predicts physicochemical properties, degradation rates, and bioaccumulation potential. nih.govnih.gov | Development and validation of models specifically for OH-PCBs, including ionization effects. |

| Fugacity Models | Predicts environmental partitioning, transport, and overall persistence. nih.govulisboa.pt | Parameterization for OH-PCBs and inclusion of biotic compartments and transformation processes. |

| QSAR for Ecotoxicity | Predicts toxicity to various organisms and interaction with biological receptors. nih.govmdpi.com | Expansion of models to include a wider range of toxicological endpoints and species. |

| Population/Ecosystem Models | Integrates fate and toxicity data to predict risks to populations and ecosystem structure/function. | Linking molecular-level effects to population and community-level outcomes. |

Q & A

Basic Research Questions

Q. How can researchers reliably identify and quantify 2,2',3,4',5,5'-Hexachloro-4-biphenylol in environmental or biological samples?

- Methodological Answer : High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for detecting polychlorinated biphenyl (PCB) congeners, including this compound. The EPA Method 1668A specifies protocols for aqueous samples, achieving detection limits as low as 182 pg/L . Certified Reference Materials (CRMs), such as those with CAS 52712-04-6, are critical for calibration and ensuring analytical accuracy . Chromatographic separation must account for co-eluting congeners, as detailed in PCB-specific spectral libraries .

Q. What are the key physicochemical properties influencing experimental design for studying this compound?

- Methodological Answer : Key properties include molecular weight (376.878 g/mol), solubility in organic solvents (e.g., neat format storage ), and chlorine substitution patterns. The IUPAC name (2,3,6-trichloro-4-(2,4,5-trichlorophenyl)phenol) and SMILES notation (Oc1c(Cl)cc(c(Cl)c1Cl)c2cc(Cl)c(Cl)cc2Cl) guide structural verification via NMR or X-ray crystallography . Stability studies should consider its persistence, as evidenced by its detection in human adipose tissue despite metabolic pathways .

Q. How should researchers synthesize or source high-purity this compound for in vitro studies?

- Methodological Answer : While commercial synthesis details are limited, PCB metabolites like this compound are often produced via in vitro enzymatic reactions. For example, human liver microsomes metabolize precursor congeners (e.g., PCB 136) through arene oxide intermediates, yielding hydroxylated derivatives . Purification requires silica gel chromatography followed by HPLC with UV detection (λ ~270 nm for chlorinated aromatics). CRMs from accredited suppliers are recommended for analytical workflows .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what implications does this have for toxicity studies?

- Methodological Answer : Human liver microsomes exhibit limited metabolism of persistent congeners (e.g., PCB 153), whereas rodent models show higher metabolic turnover. For hydroxylated derivatives like this compound, in vitro assays using cytochrome P450 isoforms (e.g., CYP2B6) can clarify interspecies differences. Conflicting data on bioaccumulation may arise from stereochemical factors; chiral column GC-MS is advised to resolve enantiomers .

Q. What experimental strategies resolve contradictions in reported crystal structures or unit cell parameters of chlorinated biphenyl derivatives?

- Methodological Answer : Discrepancies in unit cell dimensions (e.g., a-axis variations ≤2%) can be addressed via in operando Grazing-Incidence X-ray Diffraction (GIXRD). For instance, NaT2 films on SiO2 vs. OTS substrates showed lattice parameter shifts due to substrate interactions, detectable with synchrotron radiation . Scherrer equation analysis of peak broadening (e.g., FWHM of ~0.05° in GIXRD) quantifies crystal sizes <100 nm .

Q. How does the presence of hydroxyl and chlorine groups influence the compound’s electronic structure and reactivity in environmental matrices?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that chlorine substituents increase electron-withdrawing effects, while the hydroxyl group enables hydrogen bonding. Electrochemical studies (cyclic voltammetry) show oxidation potentials ~1.2 V (vs. Ag/AgCl), correlating with environmental persistence. Adsorption experiments on activated carbon or soil organic matter require BET surface area analysis and Langmuir isotherm modeling .

Q. What advanced techniques characterize the compound’s interaction with biological macromolecules (e.g., enzymes or DNA)?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (Kd values) with proteins like estrogen receptors. Molecular docking simulations (AutoDock Vina) predict binding poses in silico, validated by mutagenesis studies. For DNA adduct detection, ³²P-postlabeling assays or LC-MS/MS identify covalent modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioaccumulation factors (BAFs) for this compound across studies?

- Methodological Answer : Variability in BAFs often stems from lipid content normalization in biota or differences in trophic levels. Harmonized protocols (e.g., OECD 305 guidelines) mandate standardized lipid extraction (Folch method) and stable isotope-labeled internal standards (e.g., ¹³C-PCBs) for LC-MS/MS workflows. Meta-analyses should stratify data by habitat (aquatic vs. terrestrial) and exposure duration .

Q. Why do some studies report negligible metabolism of this compound in vitro, while others identify active hydroxylation pathways?

- Methodological Answer : Contradictions arise from enzyme source variability (e.g., liver microsomes vs. recombinant CYP isoforms) and incubation conditions (NADPH concentration, pH). Studies using human hepatocytes may show lower metabolic rates than rodent models due to CYP2B6/2C19 expression differences. Kinetic assays (e.g., Vmax and Km determination) under controlled O₂ tension are critical for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.